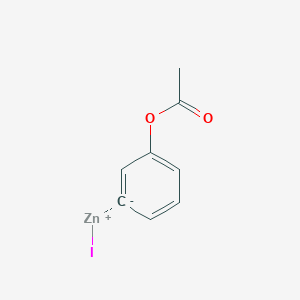

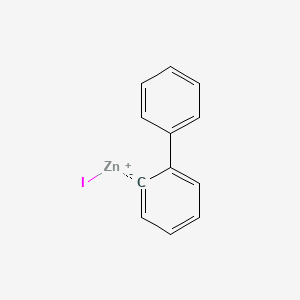

3-Acetoxyphenylzinc iodide, 0.5M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxyphenylzinc iodide is a solution with a concentration of 0.5 M in tetrahydrofuran . It has an empirical formula of C8H7IO2Zn and a molecular weight of 327.43 .

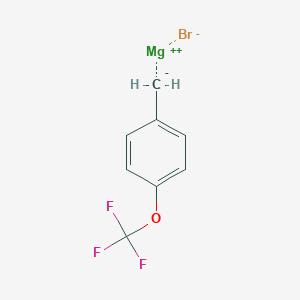

Molecular Structure Analysis

The molecular structure of 3-Acetoxyphenylzinc iodide is based on its empirical formula, C8H7IO2Zn . This indicates that the molecule consists of a phenyl ring (C6H5) with an acetoxy (CH3COO) group and a zinc iodide (ZnI) group attached.Physical and Chemical Properties Analysis

3-Acetoxyphenylzinc iodide has a density of 1.018 g/mL at 25 °C . It’s stored at a temperature between 2-8°C . The solution has a concentration of 0.5 M in tetrahydrofuran .Safety and Hazards

Mécanisme D'action

Target of Action

3-Acetoxyphenylzinc iodide is a versatile compound that assumes a pivotal role as a potent reagent and catalyst amid diverse organic syntheses . Its primary targets are the reactants in these syntheses, where it facilitates the formation of new bonds.

Biochemical Pathways

The biochemical pathways affected by 3-Acetoxyphenylzinc iodide are also dependent on the specific reactions it is used in. In general, it is involved in the synthesis of various organic compounds, potentially including pharmaceutical intermediates . The downstream effects of these pathways can be diverse, ranging from the synthesis of new drugs to the production of various organic materials.

Pharmacokinetics

Its solubility in tetrahydrofuran (thf) suggests that it can be well-distributed in reactions carried out in this solvent .

Result of Action

The result of 3-Acetoxyphenylzinc iodide’s action is the successful synthesis of various organic compounds. Its multifaceted utility predominantly manifests in the creation of pharmaceutical intermediates aimed at combating ailments such as cancer, cardiovascular maladies, and contagious afflictions .

Action Environment

The action, efficacy, and stability of 3-Acetoxyphenylzinc iodide are influenced by various environmental factors. These include the solvent used (e.g., THF), the temperature of the reaction , and the presence of other reactants or catalysts. Proper storage is also crucial for maintaining its stability and efficacy, with a recommended storage temperature of 2-8°C .

Propriétés

IUPAC Name |

iodozinc(1+);phenyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRGYVRUPNNTGU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C[C-]=C1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)